molecular formula C20H18N2O4S2 B2735355 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899738-98-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2735355
CAS No.: 899738-98-8
M. Wt: 414.49
InChI Key: UNPZFTVLOQVNFS-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that features a unique fusion of chromeno, thiazole, and benzamide structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a chromone derivative under acidic or basic conditions.

    Amidation: The final step involves the coupling of the sulfonylated chromeno[4,3-d]thiazole with 3-aminobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the structure, potentially converting them to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways could lead to new treatments for various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: Lacks the isopropylsulfonyl group, which may affect its reactivity and biological activity.

    3-(isopropylsulfonyl)benzamide: Does not contain the chromeno[4,3-d]thiazole core, potentially reducing its complexity and range of applications.

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is unique due to the combination of its structural elements. The presence of the chromeno[4,3-d]thiazole core, along with the isopropylsulfonyl and benzamide groups, provides a distinct set of chemical and biological properties not found in simpler analogs.

This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-12(2)28(24,25)14-7-5-6-13(10-14)19(23)22-20-21-18-15-8-3-4-9-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZFTVLOQVNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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